molecular formula C20H14FN3O4S2 B2519688 ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 888452-74-2

ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2519688
CAS No.: 888452-74-2
M. Wt: 443.47
InChI Key: NUZALIGEMBPCIZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:

  • Substituents:
    • A 2-fluorophenyl group at position 3, enhancing lipophilicity and metabolic stability.
    • A thiophene-2-amido moiety at position 5, enabling hydrogen-bonding interactions.
    • An ethyl carboxylate ester at position 1, influencing solubility and bioavailability.

Properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O4S2/c1-2-28-20(27)16-11-10-30-18(22-17(25)14-8-5-9-29-14)15(11)19(26)24(23-16)13-7-4-3-6-12(13)21/h3-10H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZALIGEMBPCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophen-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophen-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophen-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and synthetic routes. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Physical Data Synthesis Highlights References
Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 2-fluorophenyl, thiophene-2-amido, ethyl carboxylate Not provided Likely involves Suzuki coupling* N/A
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Bis-fluorophenyl, thiophene carboxylate, chromen-4-one MP: 227–230°C; Mass: 560.2 (M++1) Suzuki coupling (Pd catalysis)
Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 4-fluorophenyl, phenyl, ethyl carboxylate Not provided Hydrazine hydrate condensation
Ethyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Difluorophenoxy, dimethylaminophenyl, ethyl carboxylate Not provided Multi-step condensation

Key Observations :

Heterocyclic Core Variations: The thieno[3,4-d]pyridazine core (target compound) offers distinct electronic properties compared to pyrazolo[3,4-d]pyrimidine () or thiazolo[3,2-a]pyrimidine (). These cores influence π-π stacking and binding interactions in biological targets.

Substituent Effects :

  • Fluorinated Aromatic Groups : All compounds feature fluorophenyl groups, which enhance metabolic stability and lipophilicity. The target compound’s 2-fluorophenyl group may confer steric and electronic effects distinct from 3- or 4-fluorophenyl analogs .
  • Carboxylate Esters : Ethyl/methyl carboxylates improve solubility but may require hydrolysis for active metabolite formation.

Hydrazine-Based Condensation: employs hydrazine hydrate for carbohydrazide formation, a route less likely for the target compound due to its amido-thiophene group .

Crystallography and Conformation :

  • Tools like SHELXL () are critical for resolving complex heterocyclic structures. Ring puckering parameters () may differ between saturated (e.g., tetrahydropyrimidine) and aromatic cores .

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